molecular formula C13H21NO2 B4888942 2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol

2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol

Cat. No. B4888942
M. Wt: 223.31 g/mol
InChI Key: GALALQLYSPGJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, DMPEA, and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DMPEA is not fully understood. However, studies have shown that DMPEA can modulate the activity of various signaling pathways. DMPEA has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation. DMPEA has also been shown to activate the ERK signaling pathway, which is involved in cell survival and growth.
Biochemical and physiological effects:
DMPEA has been shown to have various biochemical and physiological effects. Studies have shown that DMPEA can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DMPEA has also been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. DMPEA has been shown to improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using DMPEA in lab experiments include its potential as an anti-inflammatory agent, anti-cancer agent, cognitive enhancer, and antidepressant. DMPEA is also easy to synthesize using different methods. However, the limitations of using DMPEA in lab experiments include its unknown mechanism of action and potential side effects.

Future Directions

There are many future directions for the study of DMPEA. One direction is to investigate the mechanism of action of DMPEA, which will provide insights into its potential applications. Another direction is to investigate the potential side effects of DMPEA, which will help to determine its safety for human use. Additionally, the potential of DMPEA as a therapeutic agent for various diseases should be further explored. Finally, the development of new synthesis methods for DMPEA may lead to higher yields and lower costs.

Synthesis Methods

The synthesis of 2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol can be achieved using different methods. One of the commonly used methods involves the reaction of 3-(3,5-dimethylphenoxy)propylamine with ethylene oxide. The reaction occurs under basic conditions, and the resulting product is DMPEA. Another method involves the reaction of 3-(3,5-dimethylphenoxy)propylamine with ethylene carbonate in the presence of a catalyst. The yield of DMPEA obtained using this method is higher than the yield obtained using the first method.

Scientific Research Applications

DMPEA has been studied for its potential applications in various fields. In the field of medicine, DMPEA has been investigated for its potential as an anti-inflammatory agent. Studies have shown that DMPEA can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. DMPEA has also been studied for its potential as an anti-cancer agent. Studies have shown that DMPEA can induce apoptosis in cancer cells, which can lead to their death.
In the field of neuroscience, DMPEA has been studied for its potential as a cognitive enhancer. Studies have shown that DMPEA can improve memory and learning in animal models. DMPEA has also been studied for its potential as an antidepressant. Studies have shown that DMPEA can increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation.

properties

IUPAC Name

2-[3-(3,5-dimethylphenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11-8-12(2)10-13(9-11)16-7-3-4-14-5-6-15/h8-10,14-15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALALQLYSPGJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCNCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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